(3-Fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate

Process chemistry Scale-up synthesis Oxetane building block

(3-Fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate (CAS 1308644-71-4) is a 3,3-disubstituted oxetane building block that combines a fluorinated quaternary carbon within the strained four-membered ring and a tosylate leaving group on the exocyclic methylene. This dual functionality enables it to serve simultaneously as a source of the metabolically robust 3-fluorooxetane motif and as a reactive electrophile for nucleophilic displacement.

Molecular Formula C11H13FO4S
Molecular Weight 260.279
CAS No. 1308644-71-4
Cat. No. B591668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate
CAS1308644-71-4
Molecular FormulaC11H13FO4S
Molecular Weight260.279
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCC2(COC2)F
InChIInChI=1S/C11H13FO4S/c1-9-2-4-10(5-3-9)17(13,14)16-8-11(12)6-15-7-11/h2-5H,6-8H2,1H3
InChIKeyVKVRJIRYDHEVTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (3-Fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate (CAS 1308644-71-4) as a Strategic Fluorinated Oxetane Electrophile


(3-Fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate (CAS 1308644-71-4) is a 3,3-disubstituted oxetane building block that combines a fluorinated quaternary carbon within the strained four-membered ring and a tosylate leaving group on the exocyclic methylene. This dual functionality enables it to serve simultaneously as a source of the metabolically robust 3-fluorooxetane motif and as a reactive electrophile for nucleophilic displacement [1]. The compound has been scaled via a six-step sequence from diethyl 2-fluoromalonate, achieving total yields of 40–60% with HPLC purity exceeding 97%, confirming its industrial accessibility for medicinal chemistry campaigns [2].

Why Generic (3-Fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate Substitution Is Not Advisable for Procurement


Although multiple oxetane-based electrophiles share the tosylate leaving group, simple interchange is precluded by the dominance of elimination over substitution for halide analogs under basic conditions [1] and by the unpredictable impact that 3-position substitution (H, Me, F) has on both the oxetane ring's metabolic stability and the pKa of pendant amines in downstream products [2]. The fluorine atom in (3-fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate introduces a specific balance of inductive electron withdrawal and metabolic oxidative block that non-fluorinated or alkyl-substituted congeners cannot replicate, making independent experimental validation essential before any analog swap [3].

Quantitative Differentiation Evidence for (3-Fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate Versus Closest Analogs


Process Scalability: Six-Step Route Delivers 40–60% Total Yield at >97% HPLC Purity for (3-Fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate

A dedicated process patent for (3-fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate reports a six-step sequence from commodity-priced diethyl 2-fluoromalonate with a total yield range of 40–60% and final HPLC purity greater than 97%, whereas the closest non-fluorinated analog (oxetan-3-ylmethyl 4-methylbenzenesulfonate, CAS 1395417-57-8) lacks a corresponding process-scale patent with quantified throughput [1].

Process chemistry Scale-up synthesis Oxetane building block

Leaving Group Superiority: Tosylate Outperforms Bromide with kOTs/kBr Ratio of 10–30 in Solvolysis

Solvolytic rate measurements on benzyl derivatives show that the tosylate leaving group reacts 10- to 30-fold faster than the corresponding bromide (kOTs/kBr = 10–30) under conditions favoring nucleophilic assistance [1]. This differential is attributed to the tosylate conjugate acid pKa of approximately –0.43, compared to HBr pKa of approximately –9, favoring better charge stabilization in the tosylate leaving group for SN2-type displacements [2]. By extension, (3-fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate is predicted to undergo cleaner substitution with less competing elimination than the corresponding 3-(bromomethyl)-3-fluorooxetane (CAS 865451-86-1).

Nucleophilic substitution Leaving group kinetics SN2 reactivity

Validated Pharmacological Relevance: ERα Down-Regulation IC50 of 0.24–1.60 nM Achieved When (3-Fluorooxetan-3-yl)methyl Is Installed as a Pendant Group

Patent-exemplified compounds from AstraZeneca's SERD (Selective Estrogen Receptor Degrader) program, in which the (3-fluorooxetan-3-yl)methyl group is appended to a tetrahydro-β-carboline scaffold, achieve ERα binding IC50 values of 0.24 nM (Example 47) and 1.60 nM (Example 13) in biochemical competition assays [1][2]. In a cellular ER down-regulation assay in MCF-7 cells, the same chemotype bearing the 3-fluorooxetane-methyl group achieves an IC50 of 0.49 nM (Example 5), confirming that the building block directly contributes to sub-nanomolar cellular potency [3]. No equivalent potency data have been reported for the non-fluorinated oxetan-3-ylmethyl analog in the same assay system.

Estrogen receptor Targeted protein degradation Medicinal chemistry

Fluorine-Modulated Physicochemical Differentiation: 3-Fluorooxetane Exhibits XLogP3 of 0.3 Compared to Unsubstituted Oxetane XLogP of ~0.0

The parent 3-fluorooxetane (CAS 26272-86-6) has a computed XLogP3 value of 0.3 [1], reflecting the modest lipophilicity increase imparted by a single fluorine substituent on the oxetane ring relative to unsubstituted oxetane (XLogP ~0.0). This contrasts with the 3-methyloxetane analog where the alkyl substituent drives lipophilicity approximately 0.5–0.7 log units higher, with attendant increases in metabolic vulnerability [2]. The balanced polarity of the 3-fluoro substituent preserves the aqueous solubility advantage of the oxetane while providing a C–F bond that resists oxidative metabolism far more effectively than a C–CH3 bond [2].

Lipophilicity Physicochemical properties Drug-likeness

Metabolic Stability Advantage: 3,3-Disubstituted Oxetanes with Fluorine Show Reduced CYP-Mediated Oxidative Clearance Relative to Alkyl-Substituted Analogs

In head-to-head comparisons of oxetane-containing drug analogs, substitution of a gem-dimethyl group with an oxetane reduced the rate of metabolic degradation in most cases, with aqueous solubility increasing by factors of 4 to over 4000 [1]. Furthermore, 3-fluoro substitution on the oxetane ring introduces a strong C–F bond (bond dissociation energy ~130 kcal/mol vs. ~100 kcal/mol for C–CH3) at the quaternary center, blocking a site that would otherwise be vulnerable to CYP-mediated hydroxylation in the corresponding 3-methyloxetane analog . The oxetane analog of thalidomide (compound 2) displayed clear differentiation in human plasma stability relative to the parent drug, validating the metabolic stability-enhancing effect of the oxetane motif in a quantitative in vitro setting [2].

Metabolic stability Cytochrome P450 Fluorine substitution

Tosylate Enables Late-Stage Azidation: Poly(3-azidomethyl-3-methyl oxetane) Synthesized with Good Yield from Tosylated Precursor Polymer

In the synthesis of energetic poly(3-azidomethyl-3-methyl oxetane), direct azidation of the tosylated precursor polymer (poly(3-tosyloxymethyl-3-methyl oxetane)) was demonstrated to proceed with good yield and purity, avoiding the manipulation of unstable azidated monomers required in the classical halogen-based route [1]. This validates the tosylate as a competent leaving group for nucleophilic azide displacement on oxetane-methyl substrates, a transformation directly transferable to (3-fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate for the preparation of fluorinated azidomethyl-oxetane intermediates.

Energetic materials Polymer chemistry Azidation

Highest-Impact Application Scenarios for (3-Fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate Based on Quantitative Evidence


Synthesis of ER-Targeting SERDs and PROTACs Requiring Sub-Nanomolar Cellular Potency

Medicinal chemistry teams developing selective estrogen receptor degraders (SERDs) or PROTACs can employ (3-fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate to install the 3-fluorooxetane-methyl pendant group onto tetrahydro-β-carboline or related scaffolds via nucleophilic displacement of the tosylate. Patent-validated examples from AstraZeneca demonstrate that this modification yields compounds with ERα binding IC50 values as low as 0.24 nM and cellular ER down-regulation IC50 of 0.49 nM in MCF-7 cells [1][2]. The tosylate's 10–30× rate superiority over bromide ensures efficient N-alkylation of the hindered secondary amine in the tetrahydro-β-carboline core [3].

Nucleophilic Diversification of Kinase Inhibitor Libraries with a Metabolically Stable Fluorinated Oxetane Motif

For kinase drug discovery programs seeking to replace metabolically labile N-alkyl or N-benzyl groups, (3-fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate provides a direct route to N-((3-fluorooxetan-3-yl)methyl)-functionalized inhibitors. The C–F bond at the oxetane quaternary center (BDE ~130 kcal/mol) blocks a major site of CYP-mediated oxidative metabolism that would be vulnerable in the corresponding 3-methyloxetane analog (C–CH3 BDE ~100 kcal/mol) [1]. The resulting compounds maintain a favorable XLogP (~0.3 for the parent 3-fluorooxetane), within the optimal range for oral bioavailability and avoiding the excessive lipophilicity of alkyl-substituted analogs [2].

Property Optimization in Lead Series: Replacing gem-Dimethyl or Carbonyl Groups with a 3-Fluorooxetane-Methyl Fragment

When a lead series contains a gem-dimethyl or carbonyl group that contributes to excessive lipophilicity, poor solubility, or metabolic instability, (3-fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate can be used as the direct alkylating agent to introduce the 3-fluorooxetane-methyl bioisostere. Published data show that oxetane-for-gem-dimethyl substitution increases aqueous solubility by factors of 4 to >4000 while reducing the rate of metabolic degradation in most cases [1]. The additional fluorine substituent further reduces lipophilicity relative to a 3-methyloxetane swap and provides conformational bias that can enhance target binding [2].

Scalable Procurement of Fluorinated Oxetane Building Blocks for Multi-Gram Medicinal Chemistry Campaigns

For CROs and pharmaceutical R&D organizations requiring multi-gram to kilogram quantities, (3-fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate offers a de-risked supply chain backed by a published six-step process patent with total yields of 40–60% and HPLC purity >97% [1]. Unlike the non-fluorinated analog (oxetan-3-ylmethyl 4-methylbenzenesulfonate) for which no comparable process-scale route has been disclosed, the existence of an optimized, patent-granted synthetic route enables technology transfer to CDMOs and supports regulatory filing with documented impurity profiles [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Fluorooxetan-3-yl)methyl 4-methylbenzenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.